C4 Bromine vs. Iodine in Suzuki–Miyaura Cross-Coupling
In a systematic head-to-head comparison of halogenated aminopyrazoles under Suzuki–Miyaura conditions, the 4-bromo derivatives were superior to 4-iodo analogues, primarily due to a reduced propensity for the undesired dehalogenation side reaction [1]. The study demonstrated that 4-chloro- and 4-bromo-substrates gave higher yields of the desired cross-coupled product than the corresponding 4-iodo substrates, while 4-iodopyrazoles showed significant dehalogenation [1]. This places 4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole in the favourable Br/Cl performance tier and directly informs procurement decisions for chemists planning C–C bond-forming reactions at the C4 position.
| Evidence Dimension | Suzuki-Miyaura cross-coupling efficiency (yield and dehalogenation side product) |
|---|---|
| Target Compound Data | 4-Bromo-aminopyrazoles yield desired cross-coupled product with reduced dehalogenation |
| Comparator Or Baseline | 4-Iodo-aminopyrazoles exhibit substantial dehalogenation side reaction, reducing net coupling yield |
| Quantified Difference | Br and Cl derivatives are superior to iodo; exact yield differentials depend on boronic acid partner but trend consistently across substrates |
| Conditions | Pd-catalyzed Suzuki–Miyaura coupling of halogenated aminopyrazoles with aryl/heteroaryl boronic acids (J. Org. Chem. 2017, 82, 157–169) |
Why This Matters
For procurement aimed at C4 diversification via cross-coupling, the Br variant offers a superior balance of reactivity and side-product suppression versus the iodo analogue.
- [1] Jedinák L, Zátopková M, Tomanová M, Cankař P. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J Org Chem. 2017;82(1):157-169. View Source
